N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
This compound is a sulfonamide derivative characterized by a methoxy-substituted phenyl ring linked to a 2-oxopyrrolidinone moiety and a trifluoromethylphenyl group via a methanesulfonamide bridge. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidinone ring may contribute to conformational rigidity and target binding .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c1-28-17-9-8-15(11-16(17)24-10-2-3-18(24)25)23-29(26,27)12-13-4-6-14(7-5-13)19(20,21)22/h4-9,11,23H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJZDPRBDUZSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H22N2O4S
- Molecular Weight : 374.46 g/mol
- CAS Number : 941957-59-1
The compound exhibits biological activity through various mechanisms, primarily involving the inhibition of specific enzymes and modulation of signaling pathways. Notably, the presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, which are crucial for membrane permeability and interaction with biological targets.
Enzyme Inhibition
Research indicates that this compound can inhibit several key enzymes involved in various physiological processes:
- Cholinesterases (AChE and BChE) :
- Cyclooxygenase (COX) Enzymes :
- Lipoxygenases (LOX) :
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated against various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent.
- Hek293 Cells : Lower cytotoxicity was observed in non-cancerous cell lines, indicating a degree of selectivity towards cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR):
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
|---|---|---|---|
| 3b | AChE | 10.4 | Strong inhibition observed |
| 3e | BChE | 9.9 | Enhanced activity due to trifluoromethyl group |
| 2c | COX-2 | Moderate | Potential anti-inflammatory effects |
| 3f | LOX | Moderate | Implications for inflammatory diseases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous sulfonamide derivatives:
Key Observations:
Bioisosteric Replacements: The target compound’s 2-oxopyrrolidinone group is distinct from the oxazolidinone in or chromenone in , which may alter target selectivity. Pyrrolidinones often improve solubility compared to rigid heterocycles.
Fluorine Substitution : Unlike the trifluoromethyl group in the target compound, the fluorophenyl groups in and enhance binding to aromatic pockets in enzymes but reduce metabolic stability.
Sulfonamide Linker : All compounds share a sulfonamide group, critical for hydrogen bonding with target proteins. The trifluoromethylphenyl group in the target compound may confer higher membrane permeability than the simpler benzenesulfonamide in .
Research Findings and Functional Insights
- Kinase Inhibition: Compounds with pyrazolopyrimidine cores (e.g., ) show nanomolar inhibition of kinases like JAK2. The target compound’s pyrrolidinone may mimic adenine-binding motifs in kinase ATP pockets, though experimental validation is lacking.
- Antimicrobial Activity : Sulfonamides with methoxyphenyl groups (e.g., ) exhibit moderate antibacterial effects. The trifluoromethyl group in the target compound could enhance potency against resistant strains.
- Metabolic Stability: The oxazolidinone derivative in demonstrates prolonged half-life in agricultural applications, suggesting the target compound’s pyrrolidinone and trifluoromethyl groups may similarly resist degradation.
Q & A
Q. What are the critical synthetic steps for preparing N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidinone ring followed by sulfonamide coupling. Key steps include:
- Nucleophilic substitution to introduce the methoxy group at the 4-position of the phenyl ring.
- Condensation reactions to attach the 2-oxopyrrolidin-1-yl moiety, often using catalysts like triethylamine in solvents such as ethanol or DMF .
- Sulfonamide coupling with 1-[4-(trifluoromethyl)phenyl]methanesulfonyl chloride under controlled pH (6.5–7.5) and temperature (0–5°C) to minimize side reactions .
- Purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity .
- HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .
- Mass spectrometry (ESI-MS) for molecular weight validation (expected [M+H]⁺ ≈ 483.5 g/mol) .
Q. How do structural features influence its physicochemical properties?
- The trifluoromethyl group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability but reducing aqueous solubility (<0.1 mg/mL) .
- The 2-oxopyrrolidin-1-yl moiety introduces hydrogen-bonding potential, affecting binding affinity to targets like enzymes or receptors .
- The methoxy group stabilizes the aromatic ring against metabolic oxidation, potentially increasing plasma half-life .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Systematic optimization using Design of Experiments (DoE) is recommended:
Q. How can discrepancies in biological activity data across studies be resolved?
Contradictory results often arise from variations in assay conditions. Mitigation strategies include:
- Standardizing assay protocols : Fixed ATP concentrations (1 mM) for kinase inhibition assays .
- Validating target engagement : Use orthogonal methods like SPR (surface plasmon resonance) to confirm binding kinetics (e.g., Kd = 120 nM reported for COX-2 inhibition) .
- Meta-analysis of published IC50 values to identify outliers (e.g., IC50 ranges: 0.5–5 µM for PDE4 inhibition) .
Q. What computational approaches predict interactions with biological targets?
- Molecular docking (AutoDock Vina) : Identifies binding poses in enzyme active sites (e.g., predicted ΔG = -9.2 kcal/mol for HDAC8) .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with activity. For example, electron-withdrawing groups at the phenyl ring improve IC50 by 2-fold .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .
Q. What strategies enhance pharmacokinetic properties while retaining activity?
Structural modifications guided by prodrug design or bioisosteric replacement :
- Prodrug approach : Introduce a phosphate ester at the methoxy group to improve solubility (e.g., solubility increased to 1.2 mg/mL in prodrug form) .
- Bioisosteres : Replace the trifluoromethyl group with a cyano group to maintain lipophilicity (logP ≈ 2.9) while reducing metabolic liability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
